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Compound of Interest

4,5,6,7-Tetraiodo-1H-
Compound Name:
benzimidazole

Cat. No.: B611371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5,6,7-tetraiodo-1H-
benzimidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and
drug development. Due to the limited availability of direct data for this specific molecule, this
guide leverages information from closely related tetrahalogenated benzimidazoles to infer its
chemical properties, potential biological activities, and relevant experimental protocols.

Chemical Identification and Structure

While a specific CAS number for 4,5,6,7-tetraiodo-1H-benzimidazole is not readily available
in public databases, its structure can be definitively established based on IUPAC nomenclature.
The core structure consists of a benzimidazole ring system, which is a bicyclic aromatic
heterocycle, with iodine atoms substituted at positions 4, 5, 6, and 7.

Molecular Structure:
e |[UPAC Name: 4,5,6,7-tetraiodo-1H-benzimidazole
e Molecular Formula: C7Hz214N2

» Core Structure: Benzimidazole, a fusion of a benzene ring and an imidazole ring.
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» Substitution: Four iodine atoms are attached to the benzene portion of the benzimidazole
core.

The chemical structure of the parent compound, benzimidazole, is provided by PubChem (CID
5798)[1]. The structure of 4,5,6,7-tetraiodo-1H-benzimidazole is an extension of this
fundamental scaffold.

Physicochemical Properties (Inferred)

Direct experimental data on the physicochemical properties of 4,5,6,7-tetraiodo-1H-
benzimidazole is scarce. However, properties can be inferred from its structure and
comparison with other tetrahalogenated benzimidazoles. The presence of four iodine atoms is
expected to significantly increase the molecular weight and lipophilicity of the compound
compared to the parent benzimidazole.

Table 1: Estimated Physicochemical Properties

Property Value Source/Method
Molecular Weight 621.75 g/mol Calculated

Estimated based on iodo-
XLogP3 >5 .

substituents
Hydrogen Bond Donors 1 Inferred from structure
Hydrogen Bond Acceptors 1 Inferred from structure
Rotatable Bond Count 0 Inferred from structure

Synthesis and Experimental Protocols

The synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole is not explicitly described in the
available literature. However, a plausible synthetic route can be adapted from established
methods for the synthesis of other benzimidazole derivatives, particularly halogenated ones. A
general and widely used method for benzimidazole synthesis is the condensation of an o-
phenylenediamine with an aldehyde or carboxylic acid.

3.1. General Synthetic Approach: Phillips-Ladenburg Reaction
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A potential synthetic pathway for 4,5,6,7-tetraiodo-1H-benzimidazole would likely involve the
condensation of tetraiodo-1,2-diaminobenzene with a suitable one-carbon source, such as
formic acid or a derivative, under acidic conditions.
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Caption: Proposed synthesis of 4,5,6,7-tetraiodo-1H-benzimidazole.
3.2. Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on general benzimidazole synthesis
methods:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
tetraiodo-1,2-diaminobenzene (1 equivalent) in an excess of formic acid.

e Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize
the excess formic acid with a saturated solution of sodium bicarbonate.

« |solation: The product, being highly insoluble in agueous media, is expected to precipitate.
Collect the solid by filtration and wash with cold water.
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 Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as ethanol/water or dimethylformamide (DMF)/water.

3.3. Synthesis of Adamantylated Derivatives

A study by Bielenica et al. (2021) describes the synthesis of 1-[2-(1-adamantyl)ethyl]-4,5,6,7-
tetrahalogeno-1H-benzimidazoles, including the tetraiodo derivative[2][3]. This suggests that N-
alkylation of the parent 4,5,6,7-tetraiodo-1H-benzimidazole is a feasible subsequent reaction
to generate derivatives with modified properties.

Potential Biological Activity and Therapeutic
Applications

Benzimidazole and its derivatives are known to exhibit a wide range of pharmacological
activities, and the introduction of halogen atoms can significantly modulate this activity[4][5][6].
While specific studies on 4,5,6,7-tetraiodo-1H-benzimidazole are not available, the activities
of related compounds suggest several potential therapeutic applications.

4.1. Anticancer Activity

Derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown interesting cytotoxic activity
against various cancer cell lines, including MCF-7 (breast cancer) and CCRF-CEM (leukemia)
[7]. The mechanism of action for some of these derivatives involves the induction of the
mitochondrial apoptotic pathway[7]. Furthermore, benzimidazole-4,7-diones have been
investigated as bioreductive agents with specific toxicity towards hypoxic tumor cells[8].

Table 2: Cytotoxic Activity of a Related Tetrabromo-Benzimidazole Derivative

Compound Cell Line ICs0 (M) Source

1-Phenyl-2-(4,5,6,7-

tetrabromo-1H-

o MCF-7 5.30 [7]
benzimidazol-1-
yl)ethanone
CCRF-CEM 6.80 [7]
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4.2. Kinase Inhibition

Halogenated benzimidazoles are well-known inhibitors of protein kinase CK2, a target in anti-
cancer therapy[9]. The tetrabromo analogue, in particular, has been extensively studied in this
context. It is plausible that 4,5,6,7-tetraiodo-1H-benzimidazole would also exhibit inhibitory
activity against CK2 and other kinases.

< > Protein Kinase (e.g., CK2)

'

Downstream Signaling Blocked
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Caption: Hypothesized mechanism of action via kinase inhibition.
4.3. Antimicrobial and Antiviral Activity

The benzimidazole scaffold is a core component of several antimicrobial and antiviral drugs[10]
[11]. The introduction of bulky, lipophilic iodine atoms could enhance the interaction with
microbial targets. Adamantylated derivatives of tetrahalogenated benzimidazoles have been
investigated as potential inhibitors of the M2 proton channel of the influenza virus and the spike
protein of SARS-CoV-2[2][3].

Structural and Crystallographic Data
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While crystal structure data for the parent 4,5,6,7-tetraiodo-1H-benzimidazole is not available,
a detailed crystallographic study has been performed on its N-adamantylated derivative, 1-[2-
(1-adamantyl)ethyl]-4,5,6,7-tetraiodo-1H-benzimidazole (tIAB)[2].

Table 3: Crystallographic Data for an Adamantylated Tetraiodo-Benzimidazole Derivative

1-[2-(1-
adamantyl)ethyl]-4,5,6,7-

Parameter . Source
tetraiodo-1H-

benzimidazole (tIAB)

Crystal System Monoclinic [2]
Space Group P21/c 2]
a (A) 16.592(3) [2]
b (A) 8.879(2) [2]
c (A) 16.096(3) [2]
B () 114.65(3) [2]
Volume (A3) 2154.9(8) [2]
z 4 [2]

This data confirms that the tetraiodinated benzimidazole core is nearly planar[2]. The packing
of these molecules in the crystal lattice is influenced by intermolecular interactions.

Future Research Directions

The inferred properties and activities of 4,5,6,7-tetraiodo-1H-benzimidazole highlight it as a
compound of significant interest for further investigation. Key areas for future research include:

o Definitive Synthesis and Characterization: Development and optimization of a reliable
synthetic route to produce the compound in sufficient quantities for thorough characterization
(NMR, IR, Mass Spectrometry) and biological screening.
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 Biological Screening: A comprehensive evaluation of its cytotoxic, kinase inhibitory,
antimicrobial, and antiviral activities.

 Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of
derivatives to understand the impact of substitutions on the benzimidazole core and the N1

position on biological activity.

o Crystallographic Studies: Determination of the crystal structure of the parent compound to
understand its solid-state properties and to aid in computational docking studies.

Crystallography & Modeling
SAR Studies

Biological Screening
(in vitro)

Click to download full resolution via product page
Caption: A logical workflow for future research on this compound.

In conclusion, while direct experimental data on 4,5,6,7-tetraiodo-1H-benzimidazole is limited,
the available information on analogous compounds strongly suggests its potential as a valuable
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scaffold in drug discovery. This guide provides a foundational understanding to stimulate and
direct future research efforts in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611371?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

